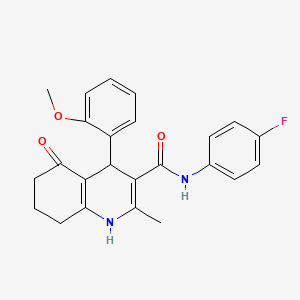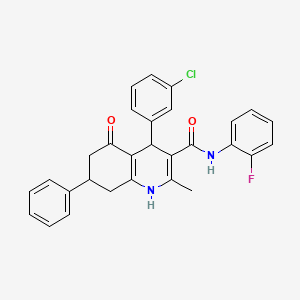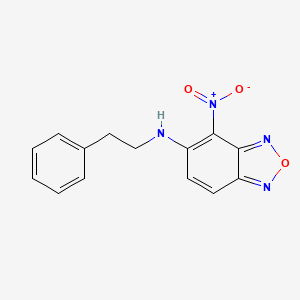![molecular formula C29H23N5 B15036147 1-(2-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B15036147.png)
1-(2-methylphenyl)-N-[(1E)-4-(4-methylphenyl)phthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHYLPHENYL)-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE is a complex organic compound that belongs to the class of phthalazine derivatives This compound is characterized by its unique structure, which includes a phthalazine core substituted with a benzodiazole moiety and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: The synthesis begins with the preparation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methylphenyl Groups: The next step involves the introduction of methylphenyl groups to the benzodiazole core. This can be accomplished through Friedel-Crafts alkylation reactions using methylbenzene and a suitable catalyst such as aluminum chloride.
Formation of the Phthalazine Core: The final step involves the formation of the phthalazine core. This can be achieved through the cyclization of a suitable precursor, such as a hydrazine derivative, with a phthalic anhydride or its derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPHENYL)-N-[1-(2-METHYLPHENYL)-1H-1,3-BENZODIAZOL-5-YL]PHTHALAZIN-1-AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in
Properties
Molecular Formula |
C29H23N5 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)-N-[1-(2-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine |
InChI |
InChI=1S/C29H23N5/c1-19-11-13-21(14-12-19)28-23-8-4-5-9-24(23)29(33-32-28)31-22-15-16-27-25(17-22)30-18-34(27)26-10-6-3-7-20(26)2/h3-18H,1-2H3,(H,31,33) |
InChI Key |
SJAUBHKRRYYCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C=N5)C6=CC=CC=C6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-ethoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B15036072.png)
![3-(4-methoxyphenyl)-11-(thiophen-2-yl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15036077.png)
![3-({4-[(4-Bromophenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B15036084.png)

![1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-[(4-pentoxyphenyl)methoxy]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B15036098.png)




![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036135.png)

![Propan-2-yl 2-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15036153.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B15036156.png)
